molecular formula C20H21NO5 B2722124 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 2034320-88-0

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No.: B2722124
CAS No.: 2034320-88-0
M. Wt: 355.39
InChI Key: YVYCEDSDUUXZSK-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a synthetic small molecule designed for research applications. Its structure incorporates a benzodioxole ring, a pyrrolidine, and a hydroxy-methoxyphenyl ethanone group, motifs frequently explored in medicinal chemistry for their potential to interact with biological targets. Compounds featuring the benzodioxole scaffold are of significant research interest and have been investigated for their activity against various targets, including as modulators of tubulin polymerization at the colchicine binding site . The presence of the 4-hydroxy-3-methoxyphenyl (homovanillyl) group further enhances the compound's potential for molecular interaction. This chemical is provided as a high-purity material for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-24-18-8-13(2-4-16(18)22)9-20(23)21-7-6-15(11-21)14-3-5-17-19(10-14)26-12-25-17/h2-5,8,10,15,22H,6-7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYCEDSDUUXZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone is a complex organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO3C_{18}H_{23}NO_3 with a molecular weight of approximately 301.3801 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The pyrrolidine ring contributes to its potential neuroactive effects.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in reducing inflammation in various models .
  • Neuroprotective Effects : The pyrrolidine component suggests potential neuroprotective properties. Studies have demonstrated that similar compounds can modulate neurotransmitter systems and provide protection against neurodegeneration .
  • Antioxidant Properties : The presence of methoxy and hydroxy groups in the structure may enhance antioxidant activity, contributing to the compound's ability to scavenge free radicals and reduce oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : As noted in studies on related compounds, inhibition of COX-2 leads to reduced production of pro-inflammatory prostaglandins.
  • Modulation of G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, influencing various signaling pathways that regulate inflammation and pain response .
  • Antioxidant Mechanisms : The ability to donate electrons or hydrogen atoms allows the compound to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant COX-2 inhibition ,
NeuroprotectiveModulation of neurotransmitter systems ,
AntioxidantScavenging of free radicals ,

Research Example

A study conducted by Chandna et al. (2023) explored a series of pyrazole derivatives similar to our compound. They reported that certain derivatives exhibited over 70% inhibition against COX-2, establishing a benchmark for evaluating the efficacy of new compounds like this compound .

Scientific Research Applications

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to interact with various biological targets. Preliminary studies have shown that derivatives of similar structures can inhibit cancer cell proliferation in vitro. The mechanism may involve the induction of apoptosis or disruption of cell cycle progression, although further research is needed to elucidate these pathways specifically for this compound.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone:

  • Antimicrobial Activity Study : A comparative analysis of benzo[d][1,3]dioxole derivatives demonstrated notable antibacterial effects against gram-positive bacteria. This study highlights the importance of functional group positioning in enhancing biological activity .
  • Anticancer Research : Investigations into similar pyrrolidine-containing compounds revealed their ability to inhibit tumor growth in various cancer cell lines. These findings suggest that modifications to the pyrrolidine structure can enhance cytotoxicity against cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antibacterial Pyrazole Derivatives ()

Compounds such as 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (6e) share the ethanone-pyrrolidine backbone but replace the 4-hydroxy-3-methoxyphenyl group with tert-butylpyrazole. Key differences include:

  • Molecular Weight : 372.46 (6e) vs. ~388.4 (target compound, estimated).
  • Melting Point : 134–136°C (6e) vs. undetermined for the target compound.
  • Bioactivity: Pyrazole derivatives in and exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL), attributed to the pyrazole’s electron-withdrawing effects enhancing membrane disruption . The target compound’s phenolic group may confer broader-spectrum activity due to increased polarity.

Orexin Receptor Antagonists ()

(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone demonstrates structural similarity in the benzo-dioxole-pyrrolidine-ketone framework. Critical distinctions include:

  • Substituents: A thiazole ring and 3,4-dimethoxybenzyl group replace the target compound’s phenolic moiety.
  • Pharmacology : This analog acts as a dual orexin receptor antagonist (IC₅₀: <100 nM), suggesting that the target compound’s 4-hydroxy group may reduce CNS penetration compared to the lipophilic dimethoxybenzyl group .

Enone Derivatives ()

Compounds like 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one () feature an α,β-unsaturated ketone system. Differences include:

  • Molecular Weight : 286.26 () vs. higher for the target compound due to the pyrrolidine substituent.
  • Synthetic Routes: Enones are synthesized via Claisen-Schmidt condensations, whereas the target compound likely requires multi-step coupling of preformed pyrrolidine and phenolic units .

Psychoactive Analogs ()

MDPV (3,4-Methylenedioxypyrovalerone), a psychoactive cathinone, shares the benzo-dioxole and pyrrolidine groups but lacks the phenolic moiety. Key contrasts:

  • Bioactivity: MDPV acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), while the target compound’s phenolic group may redirect activity toward non-CNS targets (e.g., antimicrobial or anti-inflammatory) .

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Data for Selected Analogs

Compound Molecular Formula Molecular Weight Melting Point (°C) Bioactivity Reference
Target Compound C₂₁H₂₁NO₆ 387.40 (est.) N/A Undetermined
6e (Pyrazole derivative) C₂₀H₂₇N₃O₄ 372.46 134–136 Antibacterial
Orexin Antagonist () C₂₄H₂₅N₃O₄S 467.16 N/A Orexin receptor inhibition
Enone Derivative () C₁₆H₁₁FO₄ 286.26 N/A PET tracer precursor
MDPV () C₁₆H₂₁NO₃ 275.34 N/A NDRI (psychoactive)

Key Observations:

  • Lipophilicity : The target compound’s 4-hydroxy-3-methoxyphenyl group may reduce logP compared to MDPV or pyrazole derivatives, improving aqueous solubility.

Preparation Methods

Structural Components and Retrosynthetic Analysis

The target molecule can be divided into three key structural components that guide its synthesis:

  • Benzo[d]dioxole moiety
  • Pyrrolidine ring with position-3 substitution
  • 4-hydroxy-3-methoxyphenyl ethanone group attached to the pyrrolidine nitrogen

From a retrosynthetic perspective, the molecule can be approached through several disconnections, each leading to different synthetic strategies. The most logical disconnection is between the pyrrolidine nitrogen and the ethanone carbonyl, followed by functionalization of the pyrrolidine ring with the benzo[d]dioxole group at position-3.

Synthesis of Key Intermediates

Preparation of Benzo[d]dioxole Derivatives

The benzo[d]dioxole scaffold is typically synthesized from catechol (1,2-dihydroxybenzene) derivatives through reaction with dihalomethanes. Several approaches have been documented in the literature.

Classical Method

The traditional approach involves the reaction of a catechol with dihalomethane (typically dichloromethane) in the presence of a base:

Catechol + CH₂X₂ → Benzo[d][1,3]dioxole derivative

where X represents a halide (typically Cl or Br).

However, this method often results in moderate yields (60-75%) and requires relatively harsh conditions, including high temperatures and extended reaction times.

Improved Method with Base Catalysis

An improved method utilizes potassium carbonate as a base in polar aprotic solvents such as dimethylformamide (DMF):

Reagent Quantity Role
Catechol derivative 1.0 equivalent Starting material
Dihalomethane 1.5-2.0 equivalents Methylenating agent
Potassium carbonate 2.0-2.5 equivalents Base
DMF 10-15 mL/g Solvent

The reaction is typically conducted at 80-90°C for 4-6 hours, resulting in yields of 75-85%.

Synthesis of 1-(Benzo[d]dioxol-5-yl)ethanone

A key intermediate in the synthesis of the target compound is 1-(benzo[d]dioxol-5-yl)ethanone (also known as 3,4-methylenedioxyacetophenone). This compound can be prepared through Friedel-Crafts acylation of the benzo[d]dioxole with acetyl chloride in the presence of aluminum chloride:

Reagent Quantity Role
Benzo[d]dioxole 1.0 equivalent Starting material
Acetyl chloride 1.2 equivalents Acylating agent
Aluminum chloride 1.3 equivalents Lewis acid catalyst
Dichloromethane 10 mL/g Solvent

The reaction proceeds at 0-5°C initially, followed by warming to room temperature over 2-3 hours. After aqueous workup and purification, yields of 85-90% can be achieved.

Preparation of Pyrrolidine Components

The pyrrolidine ring system represents another critical structural element of the target molecule. Several approaches to functionalizing pyrrolidines at the 3-position have been documented.

Synthesis of 3-(Benzo[d]dioxol-5-yl)pyrrolidine

The key pyrrolidine intermediate can be prepared through several routes:

Method A: Reductive Amination Approach

Starting from a benzo[d]dioxole aldehyde derivative and a suitable pyrrolidine precursor, reductive amination can be employed:

  • Condensation of benzo[d]dioxole-5-carbaldehyde with an appropriate nitrogen-containing compound
  • Reduction of the resulting imine or enamine
  • Cyclization to form the pyrrolidine ring

Method B: Nucleophilic Substitution Approach

This approach involves the reaction of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-bromoethyl)benzofuran, which can be adapted for the benzo[d]dioxole system:

Reagent Quantity Role
(3R)-pyrrolidin-3-ol 1.0 equivalent Nucleophile
5-(2-bromoethyl)benzo[d]dioxole 1.0-1.1 equivalents Electrophile
Potassium carbonate 2.0 equivalents Base
Tetra-n-butylammonium bromide 0.1 equivalents Phase transfer catalyst
Acetonitrile 15-20 mL/g Solvent

The reaction mixture is heated to reflux for 6-7 hours, achieving yields of 70-80%.

Direct Functionalization of Pyrrolidine

Another approach involves direct functionalization of pyrrolidine through C-H activation or other methods. This can be accomplished using transition metal catalysts such as palladium or rhodium complexes:

Reagent Quantity Role
Pyrrolidine 1.0 equivalent Starting material
Benzo[d]dioxole derivative 1.2 equivalents Aryl source
Palladium acetate 5 mol% Catalyst
Phosphine ligand 10 mol% Ligand
Base (e.g., potassium tert-butoxide) 2.0 equivalents Base
Toluene 10-15 mL/g Solvent

This reaction typically requires elevated temperatures (100-120°C) and extended reaction times (12-24 hours), but can achieve position-selective functionalization.

Coupling Strategies for Final Assembly

Formation of the Amide Bond

The final assembly of the target molecule involves coupling the 3-(benzo[d]dioxol-5-yl)pyrrolidine with 2-(4-hydroxy-3-methoxyphenyl)acetic acid or its derivatives. Several methods are available for this transformation.

Acyl Chloride Method

Another approach involves conversion of 2-(4-hydroxy-3-methoxyphenyl)acetic acid to its acyl chloride, followed by reaction with the pyrrolidine component:

  • Convert the acid to acyl chloride using thionyl chloride or oxalyl chloride
  • React the acyl chloride with 3-(benzo[d]dioxol-5-yl)pyrrolidine in the presence of a base

This method typically provides higher yields (80-90%) but requires an additional step and careful handling of the reactive acyl chloride intermediate.

Alternative Approaches

Three-Component Coupling Approach

Inspired by the synthesis of spirooxindole pyrrolidine derivatives, a three-component coupling strategy could be employed:

Benzo[d][1,3]dioxole chalcone + Azomethine ylide → Pyrrolidine intermediate → Target compound

This approach would involve:

  • Preparation of a suitable benzo[d]dioxole chalcone
  • 1,3-dipolar cycloaddition with an azomethine ylide to form the pyrrolidine ring
  • Subsequent functionalization to introduce the 4-hydroxy-3-methoxyphenyl ethanone group

While this approach offers the advantage of building multiple bonds in a single step, it may require careful optimization of reaction conditions to ensure proper regio- and stereoselectivity.

Complete Synthetic Routes

Based on the above strategies, two main synthetic routes to the target compound can be proposed:

Route A: Linear Approach

This route begins with the synthesis of 3-(benzo[d]dioxol-5-yl)pyrrolidine, followed by coupling with 2-(4-hydroxy-3-methoxyphenyl)acetic acid:

  • Synthesis of benzo[d]dioxole from catechol and dihalomethane
  • Functionalization to introduce a suitable handle for pyrrolidine formation
  • Construction of the pyrrolidine ring with the benzo[d]dioxole at position-3
  • Amide coupling with 2-(4-hydroxy-3-methoxyphenyl)acetic acid or its derivative
Step Reaction Expected Yield (%)
1 Catechol + CH₂Cl₂ → Benzo[d]dioxole 75-85
2 Functionalization of benzo[d]dioxole 70-80
3 Pyrrolidine ring formation 65-75
4 Amide coupling 75-85
Overall yield 25-43

Route B: Convergent Approach

This approach involves separate preparation of the pyrrolidine and phenylacetic acid components, followed by late-stage coupling:

  • Parallel synthesis of 3-(benzo[d]dioxol-5-yl)pyrrolidine
  • Parallel synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetic acid or its activated derivative
  • Convergent coupling of the two components
Step Reaction Expected Yield (%)
1a Synthesis of 3-(benzo[d]dioxol-5-yl)pyrrolidine 60-70
1b Preparation of activated 2-(4-hydroxy-3-methoxyphenyl)acetic acid 80-90
2 Convergent coupling 80-85
Overall yield 38-53

Route B generally offers higher overall yields and more flexibility in optimizing each component separately before the final coupling step.

Characterization and Analysis

Spectroscopic Characterization

The target compound can be characterized using various spectroscopic techniques:

NMR Spectroscopy

¹H NMR expected signals:

  • Benzo[d]dioxole protons: δ 5.90-6.00 (s, 2H, -OCH₂O-)
  • Aromatic protons: δ 6.70-7.10 (m, 6H, ArH)
  • Pyrrolidine protons: δ 1.70-2.20 (m, 2H, CH₂), δ 3.20-3.70 (m, 4H, N-CH₂, CH-Ar, CH₂)
  • Methoxy group: δ 3.80-3.90 (s, 3H, OCH₃)
  • Hydroxyl group: δ 5.50-5.70 (s, 1H, OH)
  • Methylene adjacent to carbonyl: δ 3.70-3.80 (s, 2H, -CH₂CO-)

¹³C NMR expected signals:

  • Carbonyl carbon: δ 169-171
  • Aromatic carbons: δ 108-149
  • Methylene dioxole carbon: δ 100-102
  • Pyrrolidine carbons: δ 34-60
  • Methoxy carbon: δ 55-56
  • Methylene adjacent to carbonyl: δ 40-42
Infrared Spectroscopy

Key IR bands:

  • Hydroxyl stretching: 3300-3500 cm⁻¹
  • Carbonyl stretching: 1620-1650 cm⁻¹ (amide C=O)
  • Aromatic C=C stretching: 1450-1600 cm⁻¹
  • C-O-C stretching (dioxole): 1230-1250 cm⁻¹ and 1030-1050 cm⁻¹
Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a characteristic [M+H]⁺ peak at m/z 356.1492, corresponding to the molecular formula C₁₉H₂₁NO₅.

Chromatographic Analysis

HPLC Analysis

Typical HPLC conditions for analysis:

Parameter Condition
Column C18 reversed-phase, 250 × 4.6 mm, 5 μm
Mobile phase Gradient of acetonitrile and 0.1% formic acid in water
Flow rate 1.0 mL/min
Detection UV at 254 and 280 nm
Retention time Approximately 10-12 minutes under these conditions
Thin Layer Chromatography

TLC analysis:

Parameter Condition
Stationary phase Silica gel 60 F₂₅₄
Mobile phase Ethyl acetate:hexanes (1:1) or DCM:MeOH (9:1)
Visualization UV at 254 nm and vanillin stain
Rf value Approximately 0.3-0.4 in EtOAc:hexanes (1:1)

Optimization Parameters and Considerations

Critical Reaction Parameters

For the final amide coupling step, several factors significantly impact yield and purity:

Parameter Optimal Range Effect on Reaction
Temperature 20-25°C Higher temperatures may lead to side reactions
Reaction time 6-12 hours Extended times can lead to degradation
Solvent Dichloromethane or DMF DMF typically gives higher yields but is more difficult to remove
Coupling reagent HATU or EDC/HOBt HATU typically provides higher yields but is more expensive
Base DIPEA (2.5 equiv.) Excess base can lead to epimerization
Concentration 0.1-0.2 M Higher concentrations may lead to side reactions

Purification Strategies

The most effective purification strategy typically involves:

  • Initial aqueous workup to remove water-soluble impurities
  • Flash column chromatography using a gradient of ethyl acetate in hexanes (typically 30-70%)
  • Recrystallization from ethyl acetate/hexanes if necessary

This purification sequence typically provides the target compound with >98% purity as determined by HPLC analysis.

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